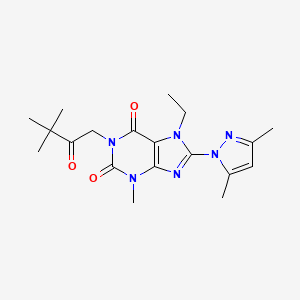

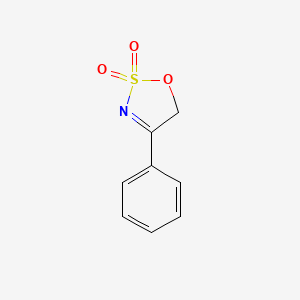

![molecular formula C19H18ClN3O2S B2714752 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 897471-31-7](/img/structure/B2714752.png)

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as benzothiazole derivatives, have been synthesized in various studies . For instance, a series of benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Compounds similar to the one have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds have shown significant anti-inflammatory and analgesic activities, with low ulcerogenic and irritative action on the gastrointestinal mucosa .

Inhibition of Prostaglandin Biosynthesis

The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Antibacterial Activity

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized, and these compounds have been screened for their antibacterial activity . Some of these compounds have shown good activity against Bacillus subtilis and Staphylococcus aureus .

Drugability

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . Most of the compounds complied with RO5, indicating their potential as drug candidates .

Antipsychotic Properties

3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

COX-1 Inhibitory Activity

Some compounds similar to the one have shown weak COX-1 inhibitory activity . This activity is compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of cox enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which are involved in inflammation and pain. The compound’s potential inhibition of COX enzymes would disrupt this pathway, leading to a decrease in the production of these inflammatory mediators .

Result of Action

The result of the action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is likely a reduction in inflammation and pain, due to its potential inhibition of COX enzymes and subsequent decrease in prostaglandin production . .

properties

IUPAC Name |

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c20-14-6-7-16-17(12-14)26-19(21-16)23-10-8-22(9-11-23)18(24)13-25-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPMFDWNRMFPAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

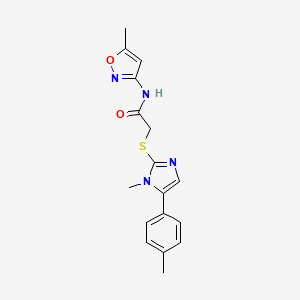

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide](/img/structure/B2714669.png)

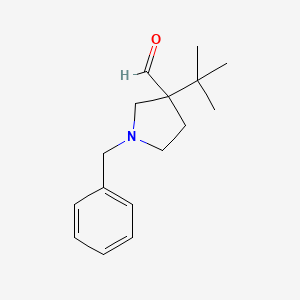

![3-(3,4-Dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4',3'-f]pyrimidinone](/img/structure/B2714674.png)

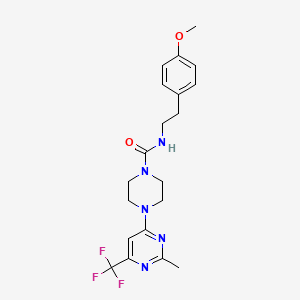

![2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2714680.png)

![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2714682.png)

![7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2714683.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2714689.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2714691.png)